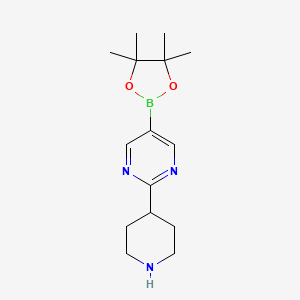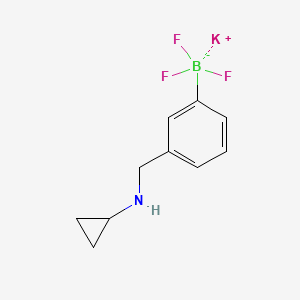
Potassium (3-((cyclopropylamino)methyl)phenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide is a compound that belongs to the class of potassium organotrifluoroborate salts. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of the cyclopropylamino group adds unique properties to this compound, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide typically involves the reaction of the corresponding boronic acid or boronate ester with potassium fluoride and a suitable amine under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of potassium organotrifluoroborate salts can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency . These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids or boronate esters, while substitution reactions can produce a wide range of functionalized organic compounds .
Aplicaciones Científicas De Investigación
Potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide exerts its effects involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, in cross-coupling reactions The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the metal catalyst .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide include other potassium organotrifluoroborate salts, such as:
- Potassium {3-azido-5-[(piperazin-1-yl)methyl]phenyl}trifluoroboranuide
- Potassium {3-amino-5-(aminomethyl)phenyl}trifluoroboranuide
Uniqueness
What sets potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide apart is the presence of the cyclopropylamino group, which imparts unique steric and electronic properties to the compound. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H12BF3KN |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
potassium;[3-[(cyclopropylamino)methyl]phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C10H12BF3N.K/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10;/h1-3,6,10,15H,4-5,7H2;/q-1;+1 |
Clave InChI |
MUTWAKOZBNIIHS-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC=C1)CNC2CC2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


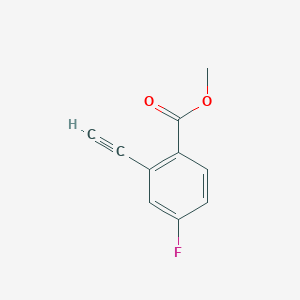
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)
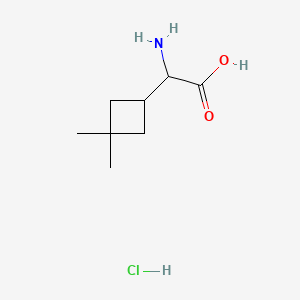
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)
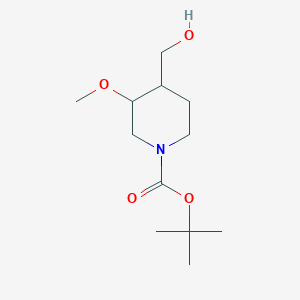
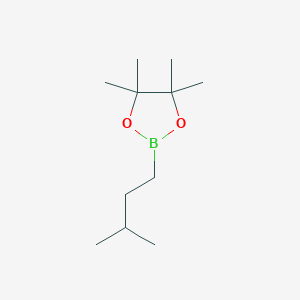
![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)

![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)
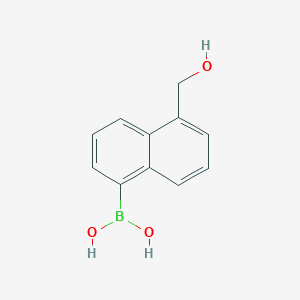
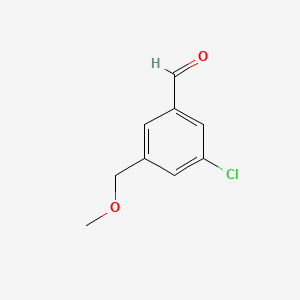
![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13453894.png)
![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
